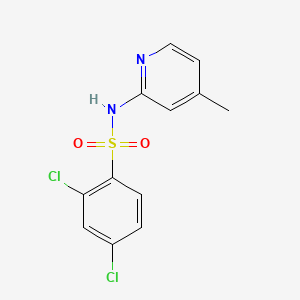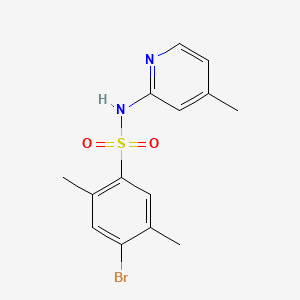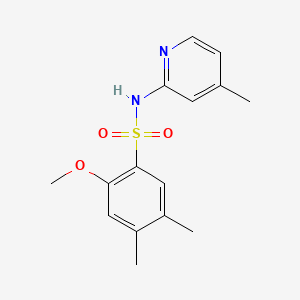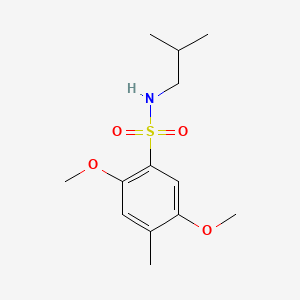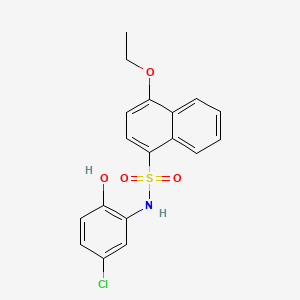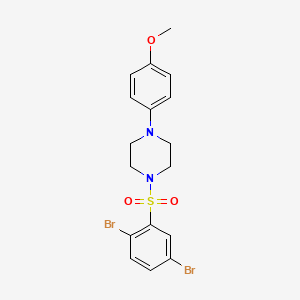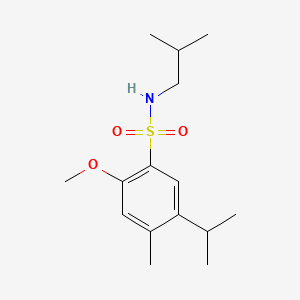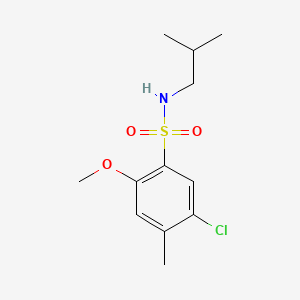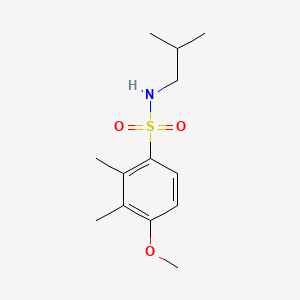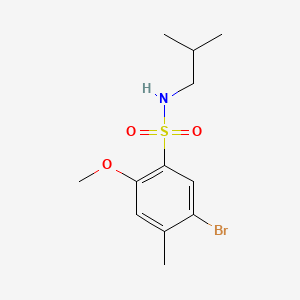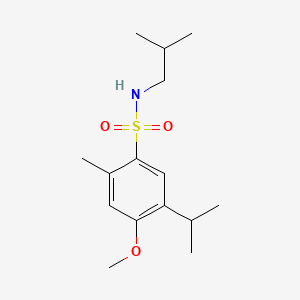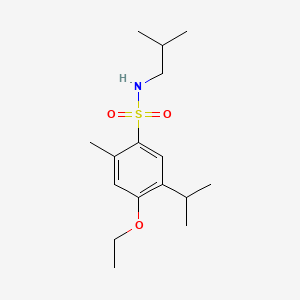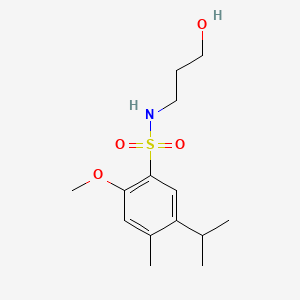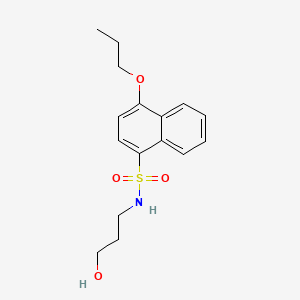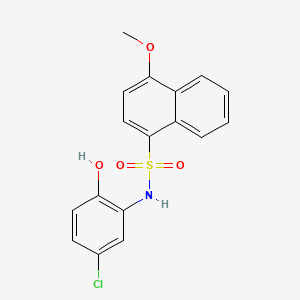
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-hydroxyaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride. This intermediate is then treated with ammonia to yield the final product.
Starting Materials
5-chloro-2-hydroxyaniline, 4-methoxynaphthalene-1-sulfonyl chloride, base, ammonia
Reaction
Step 1: 5-chloro-2-hydroxyaniline is added to a solution of 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the final product N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide., Step 3: The product is isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide disrupts the biosynthesis of NAD+ and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of NAMPT and the activation of caspases. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NAMPT and the downregulation of various inflammatory cytokines and angiogenic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. This specificity makes N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for cancer treatment. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide research. One area of research is the development of more efficient synthesis methods to increase the yield of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide. Another area of research is the investigation of the potential of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide as a combination therapy with other anti-cancer drugs. Additionally, the development of more soluble formulations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide could improve its in vivo efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated as a potential treatment for various types of cancer, including melanoma, prostate cancer, and breast cancer. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

